4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid
Overview
Description
4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid (DESMPB) is a boronic acid derivative that has been studied extensively for its potential application in a wide range of scientific research projects. It is a hydrophobic molecule that is soluble in both organic and aqueous solvents and is easily synthesized. DESMPB has been studied for its biochemical and physiological effects and its utility in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid is recognized for its role as an important intermediate in organic synthesis. Its derivatives, such as the ones synthesized through reduction, acylation, and hydrolysis processes, exhibit low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air. These attributes make it a valuable compound in the development of novel chemical entities with potential applications in various scientific fields. The structural integrity and prospects for study of these compounds have been explored, highlighting their significance in synthetic organic chemistry (Zhang Da, 2015).
Catalytic Applications
The utility of arylboronic acids, including derivatives of 4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid, extends to catalysis. For example, in the catalyzed dehydrative condensation between carboxylic acids and amines, certain derivatives have proven to be highly effective. The presence of an ortho-substituent on these compounds plays a crucial role in enhancing the reaction by preventing the coordination of amines to the active species, thus facilitating the synthesis of complex organic molecules under mild conditions (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Supramolecular Chemistry
In supramolecular chemistry, the design and synthesis of assemblies utilizing phenylboronic and derivatives thereof, including 4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid, have been reported. These assemblies are formed through O–H⋯N hydrogen bonds and demonstrate the potential of boronic acids in the development of novel supramolecular structures. The specific interactions and hydrogen bonding capabilities of these compounds offer insights into their utility in creating complex molecular architectures (V. Pedireddi & N. Seethalekshmi, 2004).
Safety And Hazards
properties
IUPAC Name |
[4-(diethylsulfamoyl)-2-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)10-6-7-11(12(14)15)9(3)8-10/h6-8,14-15H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGGYOPYJVELPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681597 | |
Record name | [4-(Diethylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid | |
CAS RN |
1217501-54-6 | |
Record name | B-[4-[(Diethylamino)sulfonyl]-2-methylphenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Diethylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N,N-Diethylsulfamoyl)-2-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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